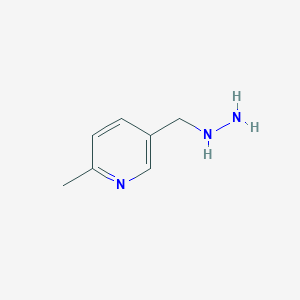
1-(2-chloroethoxy)-4-(chloromethyl)Benzene
Overview
Description
1-(2-chloroethoxy)-4-(chloromethyl)Benzene, also known as Benzyl Chloroformate, is an organic compound that is widely used in the field of chemistry. It is a colorless liquid that is soluble in various organic solvents. Benzyl Chloroformate is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate acts as an acylating agent, which means that it reacts with nucleophiles, such as amines and alcohols, to form an ester or amide bond. The reaction takes place through the attack of the nucleophile on the carbonyl carbon of 1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate, followed by the elimination of the leaving group, which is usually chloride ion. The reaction can be represented as follows:
C6H5CH2OCOCl + R-NH2 → C6H5CH2OCO-NH-R + HCl
Biochemical and Physiological Effects:
1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate is not used for any biochemical or physiological effects. It is mainly used as an intermediate in the synthesis of various organic compounds.
Advantages and Limitations for Lab Experiments
1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate is a versatile reagent that can be used in a wide range of reactions. It is easy to handle and store, and it is relatively inexpensive. However, it is a toxic and corrosive compound that requires special precautions when handling. It should be stored in a cool and dry place, away from heat and sources of ignition. 1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate should be handled in a fume hood, and protective clothing, including gloves and goggles, should be worn.
Future Directions
1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate has a wide range of applications in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes. Future research could focus on developing new methods for the synthesis of 1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate, as well as exploring its potential applications in other fields, such as materials science and nanotechnology. 1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate could also be used as a reagent for the selective modification of biomolecules, such as proteins and DNA, which could have important applications in biotechnology and medicine.
Scientific Research Applications
1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate is widely used in scientific research, particularly in the field of organic synthesis. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 1-(2-chloroethoxy)-4-(chloromethyl)Benzene Chloroformate is also used in the synthesis of peptides and amino acids. It is used as a protecting group for the amino group of amino acids, which allows for selective reactions on other functional groups.
properties
IUPAC Name |
1-(2-chloroethoxy)-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSDXQDMZMYLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619357 | |
| Record name | 1-(2-Chloroethoxy)-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethoxy)-4-(chloromethyl)Benzene | |
CAS RN |
99847-87-7 | |
| Record name | 1-(2-Chloroethoxy)-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

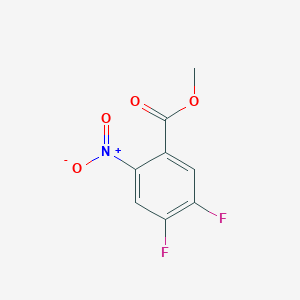
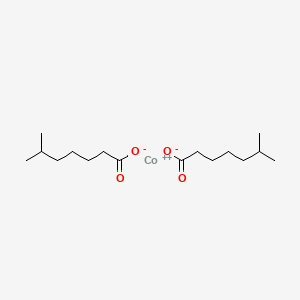
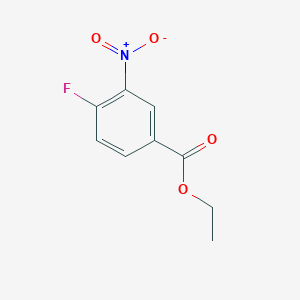
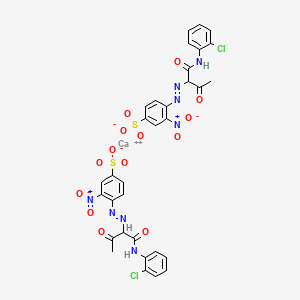

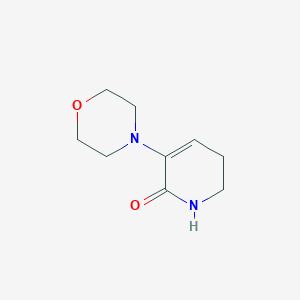
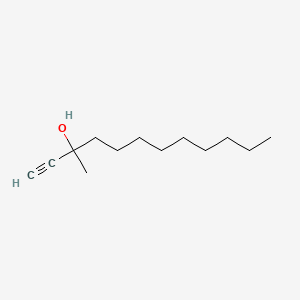


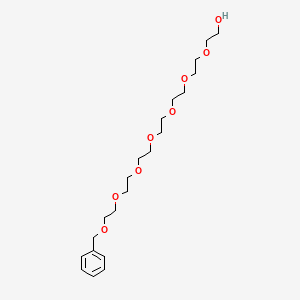

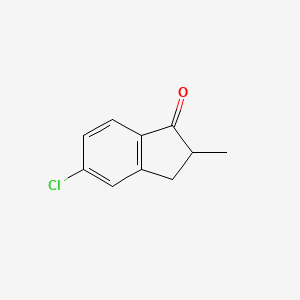
![2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1591991.png)
